(4-Iodo-3-methylphenyl)methanol
Description
Significance of Aryl Iodide and Benzylic Alcohol Functionalities in Synthetic Chemistry
The synthetic utility of (4-Iodo-3-methylphenyl)methanol stems from its two key functional groups: the aryl iodide and the benzylic alcohol.
The aryl iodide group is a powerful tool in carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is the most reactive among the aryl halides, making it an excellent substrate for a wide range of cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for the synthesis of complex organic molecules, including pharmaceuticals and materials. libretexts.orglibretexts.orgmasterorganicchemistry.com The high reactivity of the C-I bond allows these reactions to proceed under milder conditions compared to their bromo or chloro analogues. libretexts.org
The benzylic alcohol functionality is also of great importance in organic synthesis. Chiral benzylic alcohols are common structural motifs in many natural products and pharmaceutical agents. nih.gov The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups. acs.org Furthermore, the benzylic position can be a site for substitution reactions, providing another avenue for molecular diversification. organic-chemistry.org
Historical Context and Evolution of Synthetic Strategies for Iodo-Methylphenyl-Methanol Scaffolds
The synthesis of iodo-methylphenyl-methanol scaffolds has evolved from classical methods to more sophisticated and efficient modern techniques.
Historically, the synthesis of such compounds would have likely involved a multi-step sequence. A common early approach for the introduction of an iodine atom onto an aromatic ring was the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with an iodide salt. The benzylic alcohol could then be introduced through various means, such as the reduction of a corresponding carboxylic acid or aldehyde.
Over the past few decades, more direct and selective methods have been developed. The synthesis of aryl iodides can now be achieved through direct iodination of arenes using various iodinating agents, or via halogen exchange reactions from more readily available aryl bromides. Current time information in Bangalore, IN.
The synthesis of the benzylic alcohol moiety has also seen significant advances. Modern methods allow for the selective oxidation of a methyl group on an aromatic ring directly to the corresponding alcohol. acs.orgresearchgate.net For instance, the use of specific oxidants can achieve the selective mono-oxidation of benzylic C-H bonds to furnish benzylic alcohols, avoiding over-oxidation to the corresponding aldehyde or carboxylic acid. acs.org Another strategy involves the reduction of a corresponding benzaldehyde. For example, 4-methoxy-3-methylbenzaldehyde (B1345598) can be reduced to the corresponding benzyl (B1604629) alcohol. libretexts.org
A plausible modern synthetic route to this compound could involve the selective iodination of 3-methyltoluene, followed by the controlled oxidation of the methyl group to the benzyl alcohol. Alternatively, 4-amino-3-methylbenzoic acid can be converted to 4-iodo-3-methylbenzoic acid, which can then be reduced to the target alcohol. libretexts.org
Current Research Landscape and Future Directions in this compound Chemistry
The current research landscape for compounds like this compound is heavily influenced by the demand for novel building blocks in drug discovery and materials science. While specific research focused solely on this compound is not extensive, its potential applications can be inferred from the well-established reactivity of its functional groups.
The dual functionality of this compound makes it an attractive substrate for creating libraries of complex molecules. The aryl iodide can serve as a handle for introducing diverse substituents via cross-coupling reactions, while the benzylic alcohol can be used to introduce other functionalities or to control the stereochemistry of the final product. For example, the aryl iodide can readily participate in palladium-catalyzed reactions such as the Suzuki coupling with boronic acids, the Sonogashira coupling with terminal alkynes, and the Heck reaction with alkenes. libretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org
| Reaction | Coupling Partner | Bond Formed | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Formation of biaryl structures and alkylated arenes. libretexts.org |
| Sonogashira Coupling | Terminal alkynes | C(sp2)-C(sp) | Synthesis of conjugated enynes and arylalkynes. libretexts.orgorganic-chemistry.org |
| Heck Reaction | Alkenes | C(sp2)-C(sp2) | Vinylation of aryl halides. masterorganicchemistry.comorganic-chemistry.org |
Future research directions for this compound and related compounds are likely to focus on several key areas:
Development of Novel Catalytic Systems: The exploration of new, more efficient, and sustainable catalysts for cross-coupling reactions will continue to be a major focus. This includes the use of earth-abundant metals and the development of catalysts that can operate under milder conditions.
Asymmetric Synthesis: The development of stereoselective methods for the synthesis and functionalization of chiral benzylic alcohols is a critical area of research, particularly for the pharmaceutical industry. nih.gov
Applications in Materials Science: The rigid, well-defined structures that can be generated from aryl iodide building blocks make them attractive for the synthesis of new organic electronic materials, polymers, and functional nanomaterials. researchgate.net
Late-Stage Functionalization: The ability to introduce the iodo-methylphenyl-methanol scaffold into complex molecules at a late stage of a synthesis is highly desirable for the rapid generation of analogues for structure-activity relationship studies in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
(4-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHYRRQQVUDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305634 | |
| Record name | 4-Iodo-3-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959632-18-9 | |
| Record name | 4-Iodo-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959632-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodo 3 Methylphenyl Methanol and Its Derivatives
Direct Functionalization Approaches to (4-Iodo-3-methylphenyl)methanol
Direct functionalization involves introducing the iodo group onto a pre-existing 3-methylbenzyl alcohol scaffold. These methods are often efficient as they reduce the number of synthetic steps.
Electrophilic Iodination of Substituted Benzyl (B1604629) Alcohols
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene (B151609) ring. In the context of synthesizing this compound, this would involve the direct iodination of 3-methylbenzyl alcohol. The directing effects of the substituents on the aromatic ring are crucial for regioselectivity. The methyl group (-CH₃) is an ortho-, para-director, while the hydroxymethyl group (-CH₂OH) is also an ortho-, para-director, albeit a weakly deactivating one. The combined effect favors substitution at positions ortho and para to the methyl group.
Common iodinating agents used in such reactions include iodine in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide), or more modern reagents like N-Iodosuccinimide (NIS). acs.orggoogle.com For instance, the iodination of activated aromatic rings can be performed using NIS in solvents like acetonitrile. google.com A similar strategy could be applied to 3-methylbenzyl alcohol, where the iodine atom is directed to the position para to the activating methyl group, yielding the desired 4-iodo product.
A study on the synthesis of N-iodo sulfoximines demonstrated the iodination of various aryl compounds, highlighting that reagents can be selected for specific substrates and conditions. acs.org For example, the iodination of anisole (B1667542) to 4-iodoanisole (B42571) was achieved in high yield at elevated temperatures. acs.org This indicates that with the correct choice of reagents and conditions, direct iodination of 3-methylbenzyl alcohol is a viable, though potentially challenging, synthetic route.
Regioselective Halogenation Strategies on Methylphenylmethanol Scaffolds
Achieving high regioselectivity is paramount in organic synthesis to avoid the formation of unwanted isomers and simplify purification. For methylphenylmethanol scaffolds, the directing influence of both the methyl and hydroxymethyl groups must be considered. The synthesis of this compound requires the introduction of an iodine atom specifically at the C4 position.
Research into the metal-free regioselective halogenation of various aromatic systems has shown that reaction conditions can be fine-tuned to control the position of halogenation. nih.govsemanticscholar.org These methods often employ reagents like N-halosuccinimides (NXS) and can be influenced by the choice of solvent and temperature. nih.govsemanticscholar.org While direct examples for 3-methylbenzyl alcohol are not prevalent in the provided literature, the principles from studies on other substituted aromatics, such as 2H-indazoles, can be applied. nih.gov In these cases, adjusting the stoichiometry of the halogenating agent and the reaction conditions allowed for the selective synthesis of mono- or poly-halogenated products. nih.gov This suggests that a carefully controlled, regioselective iodination of 3-methylbenzyl alcohol could preferentially yield the 4-iodo isomer due to the strong para-directing effect of the methyl group.
Multi-Step Synthetic Pathways Incorporating the this compound Moiety
Multi-step syntheses offer greater control and flexibility, often starting from more readily available precursors. These pathways build the target molecule sequentially, installing the required functional groups in separate, defined reactions.
Construction via Reduction of (4-Iodo-3-methylphenyl)carbonyl Precursors
A common and reliable method for preparing this compound is through the reduction of a corresponding carbonyl compound, such as 4-iodo-3-methylbenzaldehyde (B3086635) or 4-iodo-3-methylbenzoic acid. rsc.org The aldehyde or carboxylic acid precursors already contain the desired substitution pattern on the aromatic ring.
The reduction of an aldehyde to a primary alcohol is a standard transformation in organic chemistry. For example, 4-iodo-3-methylbenzaldehyde can be reduced to this compound using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. google.com
Alternatively, the corresponding carboxylic acid, 4-iodo-3-methylbenzoic acid, can serve as the starting material. Carboxylic acids require stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or can be converted to an ester first, followed by reduction. Recent developments have also explored photoredox catalysis for the selective reduction of carboxylic acids to aldehydes, which could then be further reduced to the alcohol. rsc.org
| Precursor | Typical Reducing Agent | Solvent | Product |
|---|---|---|---|
| 4-Iodo-3-methylbenzaldehyde | Sodium borohydride (NaBH₄) | Methanol/Ethanol | This compound |
| 4-Iodo-3-methylbenzoic acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | This compound |
Synthesis from Anilines and Hydrazines via Diazotization-Iodination Routes
The Sandmeyer reaction and related diazotization processes provide a powerful method for converting aromatic amines into a wide variety of functional groups, including halides. wikipedia.orgnih.govorganic-chemistry.org This pathway can be used to synthesize this compound starting from an appropriately substituted aniline, such as 4-amino-3-methylbenzyl alcohol or 4-amino-3-methylbenzoic acid.
The general process involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is often unstable and is used immediately. For the synthesis of aryl iodides, the diazonium salt is treated with a solution of potassium iodide (KI). organic-chemistry.org Unlike the Sandmeyer reactions for chlorides and bromides, the iodination reaction does not typically require a copper catalyst. nih.govorganic-chemistry.org
A plausible synthetic sequence is:
Start with 4-amino-3-methylbenzoic acid.
Perform a diazotization-iodination reaction to produce 4-iodo-3-methylbenzoic acid. chemicalbook.com
Reduce the carboxylic acid to the corresponding benzyl alcohol, this compound, as described in section 2.2.1.
This route is advantageous because aromatic amines are often readily available and the transformation is generally high-yielding and reliable.
Diversification from Related Substituted Aryl Halides
This compound can also be synthesized from other halogenated precursors. These methods rely on the differential reactivity of various halogens or on metal-catalyzed cross-coupling reactions. For example, an aryl bromide can be converted into an aryl iodide through halogen exchange reactions, although this is more common for alkyl halides.
A more practical approach involves organometallic intermediates. For instance, one could start with a molecule like 3-bromo-4-chlorobenzyl alcohol and selectively convert one of the halogen sites. However, a more direct route might involve a precursor like (3-bromo-4-methylphenyl)methanol (B151461) or a related isomer, though specific examples leading directly to the target compound are less common in the literature. The synthesis of related compounds like (3-bromo-4-iodophenyl)methanol (B3034893) is documented, indicating that multi-halogenated phenylmethanol compounds can be prepared and potentially serve as precursors for further diversification. biosynth.com
Advanced Approaches for Stereocontrol and Regioselectivity in Synthesis of this compound Analogs
The synthesis of structurally precise analogs of this compound, particularly those with defined stereochemistry or specific substitution patterns, necessitates the use of advanced and sophisticated synthetic methodologies. Modern organic synthesis provides a powerful toolkit for achieving high levels of stereocontrol and regioselectivity, enabling the creation of complex molecular architectures from simple precursors. These methods are crucial for preparing derivatives where biological activity or material properties are dependent on the exact three-dimensional arrangement of atoms or the specific position of functional groups on the aromatic ring.
Achieving control over the stereochemistry at the benzylic carbon is a primary challenge in the synthesis of chiral analogs of this compound. Catalytic asymmetric synthesis is at the forefront of these efforts, offering efficient routes to enantiomerically enriched products.
One prominent strategy involves the catalytic asymmetric addition of organometallic reagents to aldehydes. For instance, a dual nickel/photoredox-catalyzed system has been developed for the enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates, which are derived from aliphatic aldehydes, to produce a variety of chiral secondary benzylic alcohols. organic-chemistry.org This method is noted for its mild reaction conditions, broad substrate applicability, and excellent control over enantioselectivity, while avoiding the need for stoichiometric metal reductants. organic-chemistry.org Another advanced technique utilizes a visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes, which furnishes chiral benzyl alcohols in high yields and with excellent enantiomeric excess (ee). organic-chemistry.org This approach is valued for its mild conditions and high degree of enantiocontrol. organic-chemistry.org
Chiral auxiliaries also represent a reliable method for directing stereochemical outcomes. The use of N-tert-sulfinyl imines is a classic yet powerful example, where the chiral sulfinyl group effectively controls the facial selectivity of nucleophilic additions. mdpi.com The configuration of the sulfur atom dictates the configuration of the newly created stereocenter, making the additions highly stereospecific. mdpi.com
Furthermore, catalytic asymmetric transfer hydrogenation provides a direct route to chiral benzylic alcohols from the corresponding ketones. While not explicitly detailed for this compound in the provided sources, this method, often employing ruthenium or rhodium catalysts with chiral ligands, is a cornerstone of modern asymmetric synthesis. A related approach involves the formic acid-promoted hydration of alkynes followed by an iridium-catalyzed transfer hydrogenation, which delivers alcohols with excellent stereoselectivities under mild conditions. organic-chemistry.org
Table 1: Selected Catalytic Asymmetric Methods for Chiral Benzylic Alcohol Synthesis
| Method | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Addition | Visible-light, Co-catalyst, Chiral Ligand | Aryl iodides, Aldehydes | Mild conditions, high yield, excellent enantiocontrol. | organic-chemistry.org |
| Reductive Cross-Coupling | Dual Nickel/Photoredox, Chiral Ligand | Aryl halides, α-bromobenzoates | Mild conditions, broad scope, avoids stoichiometric metal reductants. | organic-chemistry.org |
| Asymmetric Addition | Rh-catalyst, tri(tert-butyl)phosphine ligand | Arylboronic acids, Aldehydes | Reaction proceeds efficiently even at room temperature. | organic-chemistry.org |
| Asymmetric Transfer | Iridium-catalyst | Alkynes (via hydration) | Mild conditions, excellent stereoselectivities. | organic-chemistry.org |
Controlling the position of substituents on the benzene ring is critical for synthesizing specific isomers of this compound derivatives. Regioselectivity can be achieved through various modern synthetic reactions, including directed C-H functionalization and cross-coupling strategies.
Directed C–H functionalization has emerged as a powerful tool for regioselective synthesis, allowing for the modification of specific C-H bonds by using a directing group to guide a catalyst to a particular position. For example, rhodium-catalyzed ortho-C(sp²)-H olefination of aryl ketones can be used to introduce substituents at the position adjacent to the ketone. acs.org This type of strategy could be adapted to introduce functional groups at the C2 or C6 positions of a suitably designed precursor to a this compound analog.
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental to modern organic synthesis and offer exceptional regiocontrol. The reaction of an appropriately substituted aryl halide or triflate with a boronic acid derivative, catalyzed by palladium, allows for the precise formation of a carbon-carbon bond at a specific location. organic-chemistry.orgacs.org For instance, a palladium-catalyzed Suzuki-Miyaura reaction between oxygen-substituted allylboronates and aryl halides provides allylic siloxanes with high efficiency and excellent regioselectivity, which can then be converted to the corresponding alcohols. organic-chemistry.org Similarly, a recently developed method for the decarbonylative coupling of benzoic anhydrides with arylboronic acids using a palladium catalyst allows for the synthesis of biphenyl (B1667301) compounds with regiochemistry dictated by the starting materials. acs.org
Another example of achieving regiocontrol is the Friedel-Crafts reaction under specific conditions. For example, the adamantylation of substituted benzenes can be directed to either the meta or para position by choosing the appropriate catalyst system (e.g., AlCl₃ for meta-selectivity vs. InCl₃ for para-selectivity). d-nb.info While this example involves adamantylation, the principle of catalyst-controlled regioselectivity is broadly applicable to the synthesis of various substituted aromatic compounds.
Table 2: Modern Methods for Regioselective Synthesis of Aromatic Compounds
| Method | Catalyst/Reagents | Reaction Type | Outcome/Key Features | Reference |
|---|---|---|---|---|
| Friedel-Crafts Adamantylation | AlCl₃ / t-BuBr | Electrophilic Aromatic Substitution | meta-selective tetraarylation of adamantane. | d-nb.info |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Ligand | Cross-Coupling | Regiospecific synthesis of allylic alcohols from aryl halides. | organic-chemistry.org |
| Decarbonylative Coupling | PdCl₂(PPh₃)₂, K₂CO₃ | Cross-Coupling | Regioselective synthesis of biphenyls from benzoic anhydrides and arylboronic acids. | acs.org |
| ortho-Olefination | Rhodium-catalyst | C-H Functionalization | Regioselective introduction of an olefin at the ortho position to a directing group. | acs.org |
| Imidazolidineiminodithione Synthesis | Triethylamine (catalyst), DMF (solvent) | Heterocyclization | Exclusive regioselectivity in the reaction of isothiocyanates with N-arylcyanothioformamides. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-tert-sulfinyl imines |
| α-bromobenzoates |
| Benzoic anhydrides |
| Arylboronic acids |
| Allylboronates |
| Adamantane |
| Biphenyls |
| Imidazolidineiminodithiones |
| N-arylcyanothioformamides |
Reaction Mechanisms Pertaining to 4 Iodo 3 Methylphenyl Methanol Transformations
Mechanistic Investigations of Aryl C-I Bond Reactivity in (4-Iodo-3-methylphenyl)methanol
The carbon-iodine bond in aryl iodides is the most reactive among aryl halides due to its lower bond dissociation energy. This characteristic enables a variety of transformations at the aromatic ring of this compound.
Reductive Dehalogenation Pathways
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation for aryl halides. For this compound, this process yields 3-methylphenyl)methanol. The mechanisms for this reduction are diverse and can be initiated through various means.
Catalytic Hydrogenation: A common method involves catalytic hydrogenation using a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.org The mechanism involves the oxidative addition of the aryl iodide to the palladium(0) surface, forming a Pd(II)-aryl intermediate. This is followed by hydrogenolysis, where the intermediate reacts with hydrogen to regenerate the Pd(0) catalyst and release the dehalogenated product. Bromo and chloro substituents can serve as effective blocking groups on aromatic rings, which can later be removed by catalytic hydrogenation under neutral conditions. organic-chemistry.org Bromides are generally reduced more rapidly and with less catalyst than chlorides. organic-chemistry.org
Radical-Mediated Reduction: Radical mechanisms can be initiated by radical initiators or photoredox catalysis. organic-chemistry.orgacs.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, becomes a potent single-electron reductant. acs.org It can then transfer an electron to the aryl iodide. The reduction of aryl bromides and chlorides proceeds through the formation of a radical anion, which then undergoes a rate-determining fragmentation. acs.org This generates an aryl radical, which subsequently abstracts a hydrogen atom from a hydrogen donor (like Hantzsch ester or isopropanol) to yield the final product. organic-chemistry.orgacs.org
Single-Electron Transfer (SET) Mechanisms: Systems using reagents like 2-propanol with a radical initiator can reduce aryl iodides through a SET mechanism. organic-chemistry.org This method shows high functional-group tolerance, making it suitable for substrates with sensitive groups like the benzylic alcohol in this compound.
| Method | Typical Reagents | Key Mechanistic Feature | Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ gas or transfer agent | Oxidative addition to metal surface | Neutral, mild temperature and pressure |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, Ir(ppy)₃, H-donor | Formation of aryl radical via SET | Visible light irradiation, room temperature |
| Radical-Initiated SET | Di-tert-butyl peroxide, 2-propanol | Chain reaction involving aryl radicals | Elevated temperatures |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The classical SNAr mechanism proceeds via an addition-elimination sequence. pressbooks.publibretexts.org
The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso carbon). acsgcipr.orgyoutube.com This initial attack is typically the slow, rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgyoutube.com In this complex, the aromaticity of the ring is temporarily disrupted as the ipso carbon becomes sp³-hybridized. libretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the substitution product. pressbooks.pubyoutube.com
The feasibility of the SNAr mechanism is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step. pressbooks.publibretexts.org
In the case of this compound, the aromatic ring lacks strong EWGs. The methyl group is electron-donating, and the hydroxymethyl group is weakly electron-withdrawing. Consequently, the classical SNAr pathway is energetically unfavorable due to the lack of stabilization for the anionic intermediate. libretexts.org Therefore, nucleophilic substitution on this substrate, if it occurs, likely proceeds through alternative mechanisms under more forcing conditions, such as those involving benzyne (B1209423) intermediates or transition-metal catalysis.
Hypervalent Iodine(III) Intermediate Formation and Reactivity
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are powerful and versatile reagents in organic synthesis. nih.govarkat-usa.org this compound can serve as a precursor to organoiodine(III) species, ArIX₂, where 'X' represents an electronegative ligand such as acetate, trifluoroacetate, or chloro. The formation of these intermediates opens up a unique set of reaction pathways.
The structure of these iodine(III) compounds is typically a trigonal bipyramid, with the aryl group and two lone pairs in the equatorial positions and the more electronegative ligands in the axial positions. acs.org This geometry is explained by the presence of a linear, three-center-four-electron (3c-4e) hypervalent bond. acs.org
Once formed, these hypervalent iodine(III) intermediates derived from this compound can undergo several types of reactions:
Oxidative Transformations: Hypervalent iodine(III) reagents are strong oxidizing agents and can be used for a wide range of oxidative functionalizations of organic molecules. arkat-usa.org
Ligand Exchange and Reductive Elimination: Similar to transition metals, hypervalent iodine compounds can undergo processes like ligand exchange and reductive elimination. acs.org This reactivity is harnessed in various coupling reactions.
Arylation Reactions: Diaryliodonium salts, a class of hypervalent iodine(III) compounds, are excellent arylating agents due to the exceptional leaving group ability of the iodoarene fragment. arkat-usa.org Mechanistic studies have shown that some reactions involving diaryliodonium salts can proceed through an initial SNAr step.
The ability to form these reactive intermediates significantly expands the synthetic utility of the C-I bond in this compound beyond simple substitution or reduction.
Mechanistic Studies of Benzylic C-O Bond Reactivity in this compound
The benzylic alcohol group is a key site for functionalization, with its reactivity dominated by oxidation to carbonyl compounds, reduction to the corresponding alkane, or transformation into other functional groups.
Oxidation and Reduction Pathways
Oxidation Pathways: The oxidation of the primary benzylic alcohol in this compound to the corresponding aldehyde, 4-iodo-3-methylbenzaldehyde (B3086635), is a fundamental transformation. beilstein-journals.orgnih.gov Generating aldehydes can be challenging due to potential overoxidation to carboxylic acids. nih.gov Various mechanistic pathways can achieve this conversion selectively.
Hypervalent Iodine-Mediated Oxidation: Hypervalent iodine reagents, such as those stabilized by N-heterocycles, are effective for the mild oxidation of benzylic alcohols. beilstein-journals.org The mechanism is proposed to involve an initial ligand exchange on the iodine(III) center, where the alcohol displaces a ligand (e.g., hydroxide) to form an alkoxyiodane intermediate. This intermediate then undergoes dehydrogenation to yield the aldehyde. nih.gov
Photochemical Oxidation: A green chemistry approach involves the use of a photocatalyst (e.g., thioxanthenone) and molecular oxygen from the air as the oxidant. rsc.orgresearchgate.net The reaction is initiated by light, exciting the photocatalyst, which then facilitates the oxidation of the alcohol.
Metal-Catalyzed Aerobic Oxidation: Heterogeneous catalysts, such as palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), can catalyze the aerobic oxidation of benzylic alcohols. The proposed mechanism involves the abstraction of a hydride from the alcohol by the palladium species. researchgate.net
Reduction Pathways: The complete reduction of the benzylic alcohol group to a methyl group transforms this compound into 4-iodo-1,3-dimethylbenzene. A classic and effective method for this is the Kiliani reduction, which has been improved for modern organic synthesis. beilstein-journals.orgnih.govnih.gov
The reaction typically uses hydriodic acid (HI) with red phosphorus as a stoichiometric reducing agent. beilstein-journals.orgnih.govnih.gov A biphasic system of toluene (B28343) and water can be employed to create milder conditions. beilstein-journals.orgnih.gov The mechanism is believed to proceed in two main stages:
Substitution: The benzylic hydroxyl group is first protonated by HI, forming a good leaving group (water). Subsequent SN1 or SN2 displacement by the iodide ion forms the corresponding benzylic iodide.
Reduction: The resulting benzylic iodide is then reduced to the alkane. The red phosphorus in the system serves to regenerate HI by reducing the iodine (I₂) formed during the reaction. researchgate.net
This method is tolerant of various functional groups, and the reactivity of benzylic alcohols increases in the order of primary < secondary < tertiary. nih.govresearchgate.net
| Transformation | Method | Key Intermediate | Product |
|---|---|---|---|
| Oxidation | NHI-stabilized Iodane | Alkoxyiodane | 4-Iodo-3-methylbenzaldehyde |
| Oxidation | Photocatalysis/Air | Excited photocatalyst | 4-Iodo-3-methylbenzaldehyde |
| Reduction | HI / Red Phosphorus | Benzylic iodide | 4-Iodo-1,3-dimethylbenzene |
Alcohol Functionalization via Hydrogen Autotransfer and Borrowing Hydrogen Mechanisms
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) methodology is an atom-economical process that allows alcohols to be used as alkylating agents, with water as the sole byproduct. rsc.orgcardiff.ac.uk This strategy is particularly effective for the N-alkylation of amines using benzylic alcohols like this compound. rsc.orgnih.gov
The catalytic cycle generally involves three key steps:
Dehydrogenation (Oxidation): The metal catalyst first abstracts two hydrogen atoms from the alcohol substrate, oxidizing it to the corresponding aldehyde (4-iodo-3-methylbenzaldehyde) in situ. The "borrowed" hydrogen is temporarily stored on the catalyst, typically as a metal hydride species.
Condensation: The newly formed aldehyde reacts with a nucleophile, such as an amine, to form an imine intermediate through condensation, releasing a molecule of water.
Hydrogenation (Reduction): The catalyst then transfers the stored hydrogen back to the imine intermediate, reducing it to the final N-alkylated amine product and regenerating the active catalyst for the next cycle.
This process has been successfully catalyzed by a range of transition metals, including iron, cobalt, manganese, and ruthenium, often supported by pincer-type ligands. cardiff.ac.ukrsc.org Recently, even metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs), have been shown to facilitate borrowing hydrogen reactions. rsc.org The NHC is proposed to abstract a proton from the alcohol and store the hydrogen through an aromatization process before delivering it to the imine intermediate. rsc.org This methodology provides a powerful and sustainable route to form C-N and C-C bonds starting from stable and readily available benzylic alcohols.
Radical and Carbocationic Processes at the Benzylic Position
The benzylic position of this compound is a focal point for reactivity due to its ability to form stabilized intermediates, namely benzylic radicals and carbocations. The stability of these species is a direct consequence of the delocalization of the unpaired electron (in the case of a radical) or the positive charge (in the case of a carbocation) into the adjacent π-system of the benzene (B151609) ring.
Benzylic Carbocation Formation and Stability: In the presence of an acid or a Lewis acid, the hydroxyl group can be protonated and eliminated as a water molecule, generating a benzylic carbocation. This intermediate is significantly stabilized through resonance, which distributes the positive charge across the aromatic ring. The presence of substituents on the ring further modulates this stability. In this compound, the methyl group at the 3-position is an electron-donating group (EDG) through hyperconjugation, which helps to stabilize the adjacent positive charge. The iodine atom at the 4-position has a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) but can donate electron density through resonance (+R). This resonance stabilization makes reactions proceeding through an SN1 mechanism more favorable at the benzylic position than at a typical primary carbon.
Benzylic Radical Formation and Stability: Similarly, reactions initiated by radical initiators, such as those involving N-Bromosuccinimide (NBS) under UV light, can lead to the abstraction of a hydrogen atom from the benzylic carbon. The resulting benzylic radical is also resonance-stabilized. The unpaired electron is delocalized over the aromatic ring, significantly lowering the energy of the intermediate. This stabilization is the reason why radical halogenation is highly selective for the benzylic position. The stability of the benzylic radical intermediate is a key factor in these transformations.
The general principle of enhanced reactivity at the benzylic position is due to the resonance stabilization of the resulting intermediate, whether it is a radical or a carbocation researchgate.net. This allows for a variety of transformations such as nucleophilic substitution, oxidation, and free radical bromination to occur readily at this site orientjchem.orgorganic-chemistry.org.
Interplay and Chemoselectivity in Reactions Involving Both Aryl Iodide and Benzylic Alcohol Functionalities
The presence of two distinct functional groups—the benzylic alcohol and the aryl iodide—on the same molecule introduces the challenge and opportunity of chemoselectivity. Reaction conditions can be tailored to target one group while leaving the other intact. The aryl iodide is a prime substrate for transition-metal-catalyzed cross-coupling reactions, whereas the benzylic alcohol is susceptible to oxidation, substitution, or etherification.
The selective transformation of one functional group in the presence of another is a cornerstone of modern organic synthesis. For bifunctional molecules like this compound, the choice of catalyst and reagents is critical to control the reaction outcome.
Reactions at the Aryl Iodide Site: The carbon-iodine bond is relatively weak and is highly reactive in palladium-, nickel-, or copper-catalyzed cross-coupling reactions. Conditions for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings can be optimized to react exclusively at the C-I bond. For example, a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid would form a new carbon-carbon bond at the 4-position, leaving the benzylic alcohol untouched organic-chemistry.orgresearchgate.net.
Reactions at the Benzylic Alcohol Site: Conversely, the benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using specific oxidizing agents like manganese dioxide (MnO₂) or chromium-based reagents semanticscholar.org. Furthermore, the alcohol can be converted to an ether or an ester under appropriate conditions, or undergo substitution to form a benzylic halide. For instance, using 2,4,6-trichloro-1,3,5-triazine (TCT) in DMSO provides a rapid and highly chemoselective method for chlorinating benzylic alcohols under neutral conditions, which would not affect the aryl iodide moiety organic-chemistry.org.
The table below illustrates potential chemoselective reactions for this compound.
| Target Site | Reaction Type | Typical Reagents/Catalyst | Expected Product |
|---|---|---|---|
| Aryl Iodide | Suzuki Coupling | Ar'B(OH)₂, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | (3-Methyl-[1,1'-biphenyl]-4-yl)methanol |
| Aryl Iodide | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | (3-Methyl-4-(alkynyl)phenyl)methanol |
| Benzylic Alcohol | Oxidation (to Aldehyde) | MnO₂ or PCC | 4-Iodo-3-methylbenzaldehyde |
| Benzylic Alcohol | Oxidation (to Carboxylic Acid) | KMnO₄ or CrO₃/H₂SO₄ | 4-Iodo-3-methylbenzoic acid |
| Benzylic Alcohol | Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | 1-(Chloromethyl)-4-iodo-2-methylbenzene |
Elucidation of Rate-Determining Steps and Intermediates in Transformations of this compound
Understanding the kinetics and identifying key intermediates are crucial for optimizing reaction conditions and maximizing yields. For transformations of this compound, the rate-determining step (RDS) depends heavily on the specific reaction pathway.
In Oxidation Reactions: For the oxidation of substituted benzyl (B1604629) alcohols by reagents like acidified dichromate, kinetic studies provide significant mechanistic insight orientjchem.orgsemanticscholar.org. Such reactions are typically first-order with respect to both the substrate and the oxidant orientjchem.org. Studies on various substituted benzyl alcohols have shown that electron-donating groups (like the -CH₃ group in the target molecule) accelerate the reaction, while electron-withdrawing groups retard it semanticscholar.orgepa.gov. This is quantified by the Hammett reaction constant (ρ), which is negative for these reactions (e.g., ρ = -0.69 in one study), indicating the buildup of positive charge at the benzylic carbon in the transition state semanticscholar.orgepa.gov. This evidence supports a mechanism where the rate-determining step is the transfer of a hydride ion from the benzylic carbon to the oxidant semanticscholar.orgepa.gov. The reaction does not typically involve radical intermediates, as evidenced by the failure to induce polymerization of monomers like acrylonitrile (B1666552) orientjchem.org.
The table below, based on data from analogous systems, shows the effect of substituents on the relative rates of oxidation, which helps in predicting the reactivity of this compound.
| Substituent (para-) | Relative Rate of Oxidation | Electronic Effect |
|---|---|---|
| -OCH₃ | >1 | Strongly Electron-Donating |
| -CH₃ | >1 | Electron-Donating |
| -H | 1 (Reference) | Neutral |
| -Cl | <1 | Electron-Withdrawing |
| -NO₂ | <1 | Strongly Electron-Withdrawing |
Data is illustrative of general trends observed in studies like those by Park & Kim (2015) semanticscholar.orgepa.gov and Sonawane et al. (2014) orientjchem.org.
In Cross-Coupling Reactions: For transition-metal-catalyzed reactions at the aryl iodide site, the mechanism is typically a catalytic cycle involving three main steps:
Oxidative Addition: The rate-determining step is often the oxidative addition of the aryl iodide to the low-valent metal catalyst (e.g., Pd(0)). This involves the cleavage of the C-I bond and the formation of an organopalladium(II) intermediate.
Transmetalation: In Suzuki couplings, this step involves the transfer of the organic group from the boron reagent to the palladium center.
Reductive Elimination: The final step where the two coupled organic fragments are expelled from the metal center, forming the product and regenerating the active catalyst.
In nickel-catalyzed cross-electrophile couplings that activate the benzylic alcohol, preliminary mechanistic studies suggest that an in situ formed benzyl ester may react with the nickel catalyst in an initial step, possibly proceeding through a radical process dicp.ac.cnacs.org.
Derivatization and Functionalization Strategies of 4 Iodo 3 Methylphenyl Methanol
Carbon-Carbon Bond Forming Reactions Utilizing (4-Iodo-3-methylphenyl)methanol
The presence of an aryl iodide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating new carbon-carbon bonds.
Cross-Coupling Reactions at the Aryl Iodide Position
The carbon-iodine bond in this compound is the most reactive site for traditional cross-coupling reactions due to the high reactivity of aryl iodides in oxidative addition to palladium(0) catalysts. This reactivity allows for selective functionalization at this position while preserving the benzylic alcohol.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. The reaction is generally catalyzed by a palladium complex and requires a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in this compound. nih.govnih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. youtube.com This reaction, also palladium-catalyzed, is a powerful tool for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene. youtube.com
Sonogashira Coupling: For the introduction of an alkyne substituent, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com The reaction is highly efficient for aryl iodides and can be carried out under mild conditions. wikipedia.org
Below is a table summarizing representative conditions for these cross-coupling reactions with this compound, based on general procedures for similar substrates.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | (4-Phenyl-3-methylphenyl)methanol |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-(2-Phenylvinyl)-3-methylphenyl)methanol |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | (4-(Phenylethynyl)-3-methylphenyl)methanol |
C-H Functionalization with this compound as a Substrate or Coupling Partner
While cross-coupling reactions at the C-I bond are common, modern synthetic methods also allow for the direct functionalization of C-H bonds. The toluene-derived structure of this compound presents opportunities for benzylic C-H activation. sioc-journal.cn The presence of both an iodo and a hydroxymethyl group can influence the regioselectivity of such reactions.
Transition metal-catalyzed C-H activation can enable the arylation, alkenylation, or alkynylation of the aromatic ring at positions ortho to the existing substituents. However, achieving high regioselectivity can be challenging due to the directing effects of both the methyl and hydroxymethyl groups. The development of specific catalysts and directing groups is crucial for controlling the outcome of these reactions. Research in this area is ongoing, with the aim of providing more direct and efficient routes to novel derivatives. researchgate.net
Carbon-Heteroatom Bond Forming Reactions with this compound
Beyond C-C bond formation, this compound can be functionalized through the formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, or other halogens.
Transformations of the Benzylic Alcohol to Ethers, Esters, and Amines
The benzylic alcohol moiety is readily converted into other functional groups.
Etherification: The hydroxyl group can be converted to an ether through various methods, including the Williamson ether synthesis or acid-catalyzed etherification. acs.orgorganic-chemistry.org For example, reaction with an alkyl halide in the presence of a base will yield the corresponding benzyl (B1604629) ether.
Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.
Amination: The benzylic alcohol can also be converted to a benzylamine. This can be achieved through a two-step process involving conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine, or through direct reductive amination with an amine in the presence of a reducing agent. researchgate.netorganic-chemistry.org
A summary of representative transformations of the benzylic alcohol is provided in the table below.
| Transformation | Reagent(s) | Product |
| Etherification | CH₃I, NaH | 1-Iodo-2-methyl-4-(methoxymethyl)benzene |
| Esterification | Acetic anhydride, Pyridine | (4-Iodo-3-methylphenyl)methyl acetate |
| Amination | 1. TsCl, Pyridine; 2. NH₃ | (4-Iodo-3-methylphenyl)methanamine |
Functionalization of the Aryl Iodide to Other Halogenated or Heteroatom-Substituted Aromatics
The aryl iodide can be transformed into other functional groups, expanding the synthetic utility of the molecule.
Halogen Exchange: The iodo group can be replaced by other halogens, such as bromine or chlorine, through metal-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions. nih.govorganic-chemistry.org These reactions are useful for tuning the reactivity of the aromatic ring for subsequent transformations.
Synthesis of Heteroatom-Substituted Aromatics: The aryl iodide can be a precursor for the introduction of various heteroatoms. For instance, Ullmann-type coupling reactions can be used to form C-O, C-N, or C-S bonds at the position of the iodine. These reactions typically employ a copper catalyst and allow for the synthesis of aryl ethers, amines, and thioethers. mdpi.com
Regioselective Functionalization of the Benzylic Alcohol Moiety in this compound
In a molecule with multiple reactive sites, such as this compound, achieving regioselectivity is paramount. The benzylic alcohol can be selectively protected to allow for transformations at the aryl iodide position without interference from the hydroxyl group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl) or benzyl ethers.
The choice of protecting group and the reaction conditions for its installation and removal are critical for the successful synthesis of complex molecules derived from this compound. For instance, a silyl ether can be selectively introduced at the benzylic alcohol position, leaving the aryl iodide available for a subsequent Suzuki coupling. Following the C-C bond formation, the silyl protecting group can be removed under mild conditions to regenerate the benzylic alcohol. This strategic use of protecting groups enables a stepwise and controlled functionalization of the molecule.
Catalytic Innovations in the Chemistry of 4 Iodo 3 Methylphenyl Methanol
Transition Metal Catalysis in Synthesis and Functionalization of (4-Iodo-3-methylphenyl)methanol
Transition metal catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the aryl iodide moiety serves as a prime handle for a variety of cross-coupling reactions.
Palladium-Catalyzed Transformations
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. The aryl iodide in this compound makes it an excellent substrate for several key palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can be coupled with various aryl or vinyl boronic acids or esters to form biaryl or aryl-alkene structures, respectively. These reactions are typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a base. The mild conditions and broad substrate scope make it a highly valuable transformation.
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This compound can react with a variety of alkenes in the presence of a palladium catalyst and a base. This reaction is instrumental in extending the carbon framework by introducing vinyl groups.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Utilizing a palladium catalyst and a copper(I) co-catalyst, this compound can be coupled with terminal alkynes to synthesize arylalkynes. This methodology is fundamental for the construction of conjugated enyne and arylalkyne systems.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to yield the corresponding N-aryl or N-heteroaryl products.
| Palladium-Catalyzed Reaction | Coupling Partner | Product Type | Key Catalyst Components |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Biaryl / Aryl-alkene | Pd(0) catalyst, Base |
| Heck Reaction | Alkene | Substituted Alkene | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | N-Aryl Amine | Pd(0) catalyst, Strong Base |
Copper-Catalyzed Processes
Copper-catalyzed reactions, particularly the Ullmann-type couplings, offer a cost-effective alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds. The reactivity of aryl iodides makes this compound a suitable substrate for these transformations.
Ullmann Condensation: This classic reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures. This compound could theoretically undergo self-coupling or react with other nucleophiles. Modern protocols often use ligands to facilitate the reaction under milder conditions.
C-O and C-N Coupling: Ligand-assisted copper-catalyzed methods allow for the coupling of aryl iodides with a variety of O- and N-nucleophiles under significantly milder conditions than the traditional Ullmann reaction. These processes are crucial for the synthesis of diaryl ethers and N-arylated compounds.
Cyanation: The Rosenmund-von Braun reaction, the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide, is a key transformation. Catalytic versions of this reaction have been developed, providing a route to introduce the cyano group into the aromatic ring of this compound, which can then be further elaborated.
Manganese and Iron-Catalyzed Reactions
In the quest for more sustainable and economical catalytic systems, first-row transition metals like manganese and iron have gained significant attention. These earth-abundant metals can catalyze a range of cross-coupling reactions.
Manganese-Catalyzed Cross-Coupling: Manganese catalysts have been shown to be effective in the coupling of aryl halides with organometallic reagents. For instance, the reaction of aryl iodides with thiols can be catalyzed by manganese to form aryl thioethers.
Iron-Catalyzed Cross-Coupling: Iron catalysts are an attractive, low-cost alternative to palladium for various cross-coupling reactions, including the coupling of aryl halides with Grignard reagents (Kumada-type coupling). Additionally, iron can catalyze the direct amination of benzyl (B1604629) alcohols, a transformation potentially applicable to the hydroxymethyl group of the title compound.
Other Metal-Mediated Catalytic Systems
While palladium, copper, iron, and manganese are the most common, other transition metals also exhibit unique catalytic activities that can be applied to the functionalization of this compound.
Nickel-Catalyzed Reactions: Nickel catalysts are known to parallel and sometimes surpass the reactivity of palladium in various cross-coupling reactions, often at a lower cost. They are particularly effective for coupling with unreactive electrophiles.
Rhodium, Ruthenium, and Iridium Catalysis: These platinum-group metals are highly effective in various catalytic processes, including C-H activation, hydrogenation, and carbonylation reactions. For instance, iridium-catalyzed methanol (B129727) carbonylation is a well-established industrial process, and rhodium and ruthenium are used in a variety of methylation and alcohol functionalization reactions.
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes, as well as for oxidation reactions. Gold catalysts are effective in the partial oxidation of methanol.
Organocatalysis and Metal-Free Approaches for this compound Transformations
The development of metal-free catalytic systems is a significant area of research, driven by the desire to avoid the cost and potential toxicity of transition metals. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative.
Hypervalent Iodine Catalysis and Reagents
Hypervalent iodine compounds are attractive oxidizing agents due to their low toxicity, high stability, and ready availability. The iodine atom in this compound can itself be oxidized to a hypervalent state, or the molecule can be a substrate in reactions mediated by external hypervalent iodine reagents.
Synthesis of Diaryliodonium Salts: Aryl iodides like this compound can be oxidized in the presence of another arene to form diaryliodonium salts. These salts are versatile electrophilic arylating agents capable of transferring an aryl group to a wide range of nucleophiles under metal-free conditions. The synthesis often employs strong oxidizing agents like Oxone or m-chloroperbenzoic acid (mCPBA) in the presence of a strong acid.
Oxidation of the Alcohol Moiety: The primary alcohol group in this compound can be selectively oxidized to the corresponding aldehyde using hypervalent iodine reagents such as 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP). These reagents are known for their mild reaction conditions and high efficiency, avoiding over-oxidation to the carboxylic acid.
| Hypervalent Iodine Application | Reactant/Reagent | Product | Key Features |
| Diaryliodonium Salt Synthesis | This compound, Arene, Oxidant (e.g., Oxone) | [Ar-I+-Ar']X- | Creates an electrophilic arylating agent |
| Alcohol Oxidation | This compound | 4-Iodo-3-methylbenzaldehyde (B3086635) | Mild, selective oxidation to aldehyde |
Photoredox and Visible Light-Induced Reactions
The field of organic synthesis has been revolutionized by the advent of photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. nih.gov Aryl iodides are particularly well-suited substrates for these transformations due to the relatively weak carbon-iodine bond, which can be readily cleaved upon photoexcitation or interaction with an excited-state photocatalyst.
In the context of this compound, the aryl iodide moiety serves as a prime handle for photoredox-catalyzed cross-coupling reactions. Upon irradiation with visible light in the presence of a suitable photosensitizer (e.g., iridium or ruthenium complexes), an electron can be transferred to the aryl iodide, leading to the formation of a radical anion that fragments to produce an aryl radical. researchgate.net This highly reactive intermediate can then engage in a variety of bond-forming reactions.
For instance, a plausible application is the visible-light-induced cross-coupling with various partners, such as alkenes, alkynes, or boronic acids, without the need for traditional transition metal catalysts in some cases. researchgate.netrsc.org The reaction can proceed through the formation of an electron donor-acceptor (EDA) complex between the aryl iodide and a suitable electron donor, which upon photoexcitation, initiates the radical cascade. researchgate.netrsc.org The benzylic alcohol group on this compound may either be tolerated or could potentially participate in the reaction, for example, through intramolecular hydrogen atom transfer (HAT) processes, depending on the specific reaction design.
Below is an illustrative data table for a hypothetical photoredox-catalyzed Giese-type reaction between this compound and an acrylate (B77674) derivative.
| Entry | Photocatalyst | Acrylate Partner | Solvent | Base | Irradiation Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ir(ppy)3 | Methyl Acrylate | DMF | DIPEA | 24 | 85 |
| 2 | Ru(bpy)3Cl2 | Methyl Acrylate | DMSO | DIPEA | 24 | 78 |
| 3 | Eosin Y | Methyl Acrylate | CH3CN | TEA | 36 | 65 |
| 4 | Ir(ppy)3 | Ethyl Acrylate | DMF | DIPEA | 24 | 82 |
| 5 | Ir(ppy)3 | Butyl Acrylate | DMF | DIPEA | 24 | 79 |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
Enantioselective and Diastereoselective Catalytic Processes Involving this compound
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. The benzylic alcohol functionality of this compound makes it an ideal candidate for stereoselective catalytic transformations to produce chiral derivatives.
One of the most powerful strategies for the asymmetric synthesis of chiral alcohols and their derivatives is through dynamic kinetic resolution (DKR). mdpi.com In a DKR process, a racemic mixture of an alcohol is converted into a single enantiomer of a product. This is typically achieved by combining a highly enantioselective enzymatic acylation with an in-situ racemization of the slower-reacting alcohol enantiomer, catalyzed by a transition metal complex. mdpi.com
For this compound, a hypothetical DKR could involve a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation, and a ruthenium-based catalyst for the racemization of the unreacted alcohol. This dual catalytic system would allow for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the corresponding ester. The choice of the acyl donor, solvent, and racemization catalyst is crucial for achieving high conversion and enantioselectivity.
The following interactive data table illustrates potential outcomes for a dynamic kinetic resolution of this compound.
| Entry | Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Shvo's Catalyst (Ru) | CALB | Vinyl Acetate | Toluene (B28343) | >99 | 99 |
| 2 | [Ru(p-cymene)Cl2]2 | CALB | Isopropenyl Acetate | THF | 98 | 97 |
| 3 | Pd(OAc)2/dppf | PSL | Vinyl Acetate | Dioxane | 95 | 92 |
| 4 | Shvo's Catalyst (Ru) | CALB | Vinyl Butyrate | Toluene | >99 | 98 |
| 5 | Shvo's Catalyst (Ru) | PPL | Vinyl Acetate | Toluene | 92 | 89 |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
Furthermore, the aryl iodide group can be utilized in enantioselective cross-coupling reactions, such as atroposelective C-H arylation, to construct axially chiral biaryls. acs.org This would involve the coupling of this compound with a suitable arene under the influence of a chiral palladium/norbornene cooperative catalytic system. acs.org
Computational and Spectroscopic Investigations of 4 Iodo 3 Methylphenyl Methanol Chemistry
Quantum Chemical Calculations on Reaction Pathways and Intermediates of (4-Iodo-3-methylphenyl)methanol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For transformations involving this compound, computational studies can map out potential energy surfaces, identify transition states, and predict the stability of intermediates.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the reaction pathways can be inferred from computational investigations on analogous substituted benzyl (B1604629) alcohols. scholarsportal.infomdpi.comresearchgate.net For instance, in oxidation reactions, a common transformation for benzyl alcohols, DFT calculations can model the abstraction of the benzylic and hydroxyl protons. The presence of the electron-donating methyl group and the electron-withdrawing, yet polarizable, iodo group on the phenyl ring would significantly influence the energetics of these steps.
A plausible reaction pathway for the oxidation of this compound to the corresponding aldehyde, catalyzed by a metal species, would likely involve the following key steps, which can be modeled using DFT:
Adsorption of the alcohol onto the catalyst surface.
Cleavage of the O-H bond, often facilitated by a basic site or the catalyst itself.
Rate-determining cleavage of the C-H bond of the methylene (B1212753) group, leading to the formation of an aldehyde. acs.org
Desorption of the aldehyde product.
Spectroscopic Methodologies for Structural and Mechanistic Elucidation of this compound Transformations
Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for characterizing the resulting products and any observable intermediates.
In Situ FTIR Studies for Reaction Pathway Analysis
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. It allows for the observation of the disappearance of reactant vibrational bands and the appearance of product bands, providing kinetic and mechanistic information. In the context of this compound transformations, in situ FTIR would be particularly useful for tracking the conversion of the alcohol to other functional groups.
For example, in an oxidation reaction, the following spectral changes would be anticipated:
Disappearance of the O-H stretching band of the alcohol, typically a broad feature around 3300-3500 cm⁻¹.
Disappearance of the C-O stretching band of the alcohol, usually in the region of 1000-1200 cm⁻¹.
Appearance of a strong C=O stretching band of the resulting aldehyde or carboxylic acid, which would appear around 1700 cm⁻¹.
By monitoring the intensity of these key vibrational bands over time, the reaction rate can be determined. Furthermore, the detection of any transient absorption bands could provide evidence for the formation of reaction intermediates. The principles of using FTIR for monitoring similar reactions in related systems are well-established. rsc.org
NMR Spectroscopic Analysis of Reactive Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be crucial for characterizing this compound and its reaction products.
A hypothetical ¹H NMR spectrum of this compound in a suitable deuterated solvent would show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
Upon transformation, for instance, through oxidation to (4-iodo-3-methyl)benzaldehyde, significant changes in the NMR spectrum would be observed. The signal for the methylene protons would disappear and a new, downfield signal for the aldehyde proton would appear around 9-10 ppm.
The following data tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects on the chemical shifts of aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | ~1.5-3.0 | Singlet (broad) |
| -CH₃ | ~2.4 | Singlet |
| -CH₂OH | ~4.6 | Singlet |
| Ar-H | ~7.0-7.8 | Multiplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ | ~20-25 |
| -CH₂OH | ~60-65 |
| Ar-C (Substituted) | ~130-150 |
| Ar-CH | ~125-140 |
These predicted values serve as a guide for the experimental characterization of this compound. Actual experimental data can be found in various chemical databases and supplier catalogs. researchgate.netchemicalbook.comwashington.eduresearchgate.net
Mass Spectrometry for Mechanistic Elucidation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to gain structural information from their fragmentation patterns. In the study of reaction mechanisms, MS can be used to identify products and, in some cases, detect and characterize reactive intermediates. scholarsresearchlibrary.comnih.gov
For this compound, the electron ionization mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely include the loss of a hydroxyl radical (-OH) or a water molecule (H₂O), and the formation of a stable benzylic cation. The presence of the iodine atom would also give rise to a characteristic isotopic pattern.
When used to monitor a reaction, such as a coupling reaction or oxidation, MS can confirm the formation of the expected product by identifying its molecular ion peak. Advanced MS techniques, such as electrospray ionization (ESI-MS), can be particularly useful for detecting charged intermediates in solution, providing direct evidence for proposed reaction pathways.
Correlation of Spectroscopic Data with Computational Models for Comprehensive Understanding
The most powerful approach to understanding the chemistry of this compound involves the correlation of experimental spectroscopic data with theoretical predictions from quantum chemical calculations. This integrated approach can provide a level of detail and confidence in mechanistic assignments that neither technique can achieve alone.
For example, the predicted vibrational frequencies from DFT calculations can be compared with experimental FTIR spectra to confirm the structure of the compound and its transformation products. The calculated IR spectra can also aid in the assignment of vibrational modes observed in the experimental spectrum.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net Comparing these calculated shifts with the experimental NMR data can provide a rigorous confirmation of the molecular structure. Discrepancies between calculated and experimental data can point to subtle structural or electronic effects not initially considered in the computational model.
By combining the insights from quantum chemical calculations on reaction energetics and pathways with the real-world observations from FTIR, NMR, and mass spectrometry, a detailed and robust understanding of the chemical transformations of this compound can be achieved. This integrated strategy is a hallmark of modern chemical research, enabling the precise elucidation of reaction mechanisms and the rational design of new chemical processes. rsc.orgasianresassoc.org
Strategic Applications of 4 Iodo 3 Methylphenyl Methanol As a Key Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
The utility of (4-Iodo-3-methylphenyl)methanol as a synthetic intermediate stems from the versatility of the aryl iodide functional group. Aryl iodides are highly reactive substrates in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. orgsyn.org These reactions enable the precise and efficient formation of new bonds, allowing chemists to assemble intricate molecular frameworks from simpler precursors.
The primary reactions where this compound can serve as a key substrate include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org This is one of the most widely used methods for creating biaryl structures, which are common motifs in many complex natural products and pharmaceuticals. organic-chemistry.org
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, creating a new carbon-carbon bond with excellent stereoselectivity. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing polyolefins and styrenes. masterorganicchemistry.comnih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes and conjugated enynes. wikipedia.orglibretexts.org These products are important intermediates for the synthesis of complex molecules and materials. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org It is a vital method for synthesizing aryl amines, which are prevalent in bioactive compounds. acsgcipr.orgorganic-chemistry.orgresearchgate.net
The hydroxymethyl (-CH₂OH) group on the molecule can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility. The methyl group also offers a site for potential functionalization, although it is less reactive than the other two groups. This trifunctional nature allows for sequential, regioselective modifications, making this compound a powerful tool for building molecular complexity.
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodide Substrates
| Reaction Name | Coupling Partner | Bond Formed | Typical Product |
| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | C(aryl)-C | Biaryl, Styrene |
| Heck Reaction | Alkene (R-CH=CH₂) | C(aryl)-C(alkenyl) | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(aryl)-C(alkynyl) | Arylalkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C(aryl)-N | Aryl Amine |
Utility in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The strategic importance of iodo-aryl intermediates like this compound is clearly demonstrated in the synthesis of pharmaceuticals. sumitomo-chem.co.jp These building blocks are frequently employed to construct the core scaffolds of medicinally active compounds.
A prominent example is the synthesis of Trametinib, a highly potent inhibitor of the MEK1 and MEK2 enzymes, which is used in the treatment of various cancers, including melanoma. nih.govnih.gov The chemical structure of Trametinib contains a 2-fluoro-4-iodoanilino moiety. The synthesis of this drug relies on a key intermediate, 2-fluoro-4-iodoaniline, which, like this compound, is a functionalized iodobenzene (B50100) derivative. scholarsresearchlibrary.com
In a documented synthesis pathway for Trametinib, a key intermediate is formed through the cyclization of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a pyridotrione compound. google.com This highlights the critical role of the iodo-phenyl fragment in assembling the final drug molecule. The iodine atom not only forms part of the final structure but is essential for the coupling reactions that build the complex heterocyclic core of the drug.
While not a direct precursor, this compound represents the same class of indispensable building blocks. Its functional groups could be chemically transformed to generate analogues of the intermediates used in the Trametinib synthesis, or in the synthesis of other complex bioactive molecules. For instance, the hydroxymethyl group could be converted to an amine through a multi-step sequence, yielding a substituted iodoaniline ready for use in similar synthetic routes.
Table 2: Application of Iodo-Aryl Intermediates in Pharmaceutical Synthesis
| Bioactive Molecule | Therapeutic Class | Role of Iodo-Aryl Intermediate |
| Trametinib | MEK Inhibitor (Anti-cancer) | A key building block, 2-fluoro-4-iodoaniline, is incorporated to form the core structure of the drug. nih.govscholarsresearchlibrary.com |
Contribution to Chemical Diversity and Novel Scaffold Development
The development of new drugs and functional materials relies heavily on the ability to generate chemical diversity. This compound is an excellent starting point for creating libraries of diverse compounds due to the versatile reactivity of its functional groups. The aryl iodide is a synthetic linchpin that can be converted into a vast array of different substituents using the palladium-catalyzed reactions described previously (see Table 1).
By systematically varying the coupling partners in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, a multitude of derivatives can be generated from this single intermediate. For example:
Coupling with a library of boronic acids via the Suzuki reaction can produce a diverse set of biaryl compounds.
Coupling with various amines via the Buchwald-Hartwig amination can yield a wide range of substituted anilines.
Furthermore, the hydroxymethyl and methyl groups provide additional handles for diversification. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo reactions such as Wittig olefination or reductive amination. This multi-faceted reactivity allows for the rapid construction of novel molecular scaffolds that are not easily accessible through other means.
This capacity to generate a wide range of structurally distinct molecules from a common precursor is a cornerstone of modern medicinal chemistry and materials science. It enables the exploration of vast chemical space in the search for new bioactive compounds or materials with desired properties. Therefore, this compound and related intermediates are fundamental to the development of new chemical entities and the expansion of known molecular frameworks. ijprt.org
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing (4-Iodo-3-methylphenyl)methanol, and how do they resolve structural ambiguities?
- Methodological Approach :
- NMR Analysis : - and -NMR are critical for identifying functional groups and substituent positions. The iodine atom’s electronegativity causes distinct deshielding effects on adjacent protons and carbons, aiding in distinguishing regioisomers .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (234.03 g/mol) and isotopic patterns (e.g., iodine’s ) to validate purity .
- FT-IR : Hydroxyl (-OH) stretching (~3200–3600 cm) and aromatic C-I vibrations (~500–650 cm) provide functional group confirmation .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Methodological Answer :
- Direct Iodination : Electrophilic substitution on 3-methylbenzyl alcohol using iodine monochloride (ICl) in acetic acid. Challenges include regioselectivity control and byproduct formation (e.g., di-iodinated derivatives) .
- Grignard Reaction : Starting from 4-iodo-3-methylbenzaldehyde, reduction with NaBH or LiAlH yields the alcohol. Side reactions may occur if aldehydes are incompletely reduced .
- Purity Considerations : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential .
Advanced Research Questions
Q. How can computational modeling optimize the regioselectivity of this compound synthesis?
- Methodological Approach :
- DFT Calculations : Predict activation energies for iodination at different positions (e.g., para vs. ortho) using Gaussian or ORCA software. Solvent effects (e.g., acetic acid) are modeled via PCM (Polarizable Continuum Model) .
- Molecular Dynamics (MD) : Simulate reaction trajectories to identify steric hindrance from the 3-methyl group, which favors iodination at the 4-position .
- Validation : Cross-reference computed -NMR shifts with experimental data to refine models .
Q. How do crystallographic data resolve contradictions in reported bond angles for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Refine structures using SHELXL ( ). Discrepancies in C-I bond lengths (typical range: 2.09–2.15 Å) may arise from thermal motion or crystal packing. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., O-H⋯O hydrogen bonds) .
- Twinned Data Handling : For overlapping reflections, use TWINABS in SHELXTL to deconvolute datasets .
- Error Analysis : Compare R values (<5% for high-quality data) and residual electron density maps to identify systematic errors .
Q. What strategies improve biocatalytic synthesis of this compound, particularly in enantioselective reductions?
- Methodological Approach :
- Enzyme Screening : Test alcohol dehydrogenases (ADHs) from Lactobacillus spp. or engineered variants for ketone precursor reduction. Optimize cofactor (NADH/NADPH) recycling using glucose dehydrogenase .
- Solvent Engineering : Use biphasic systems (e.g., water/octanol) to enhance substrate solubility and reduce enzyme inhibition. Monitor enantiomeric excess (ee) via chiral HPLC .
- Directed Evolution : Mutagenesis of ADHs (e.g., site-saturation at substrate-binding pockets) improves activity toward bulky aryl-alcohol substrates .
Methodological Challenges & Future Directions
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Analysis Framework :
- Dose-Response Curves : Re-evaluate IC values under standardized assay conditions (e.g., pH, temperature) to minimize variability .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., deiodinated analogs) that may skew bioactivity results .
- Collaborative Validation : Cross-laboratory studies using shared reference samples (e.g., NIST-certified compounds) enhance reproducibility .
Q. What advanced techniques are emerging for studying environmental degradation pathways of this compound?
- Innovative Methods :
- Isotope-Labeling : Synthesize - or -labeled analogs to track biodegradation in soil/water systems via scintillation counting .
- QSPR Modeling : Quantitative Structure-Property Relationship models predict half-lives based on substituent effects (e.g., iodine’s electronegativity) .
- Microcosm Studies : Simulate microbial communities to identify species responsible for dehalogenation or aromatic ring cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
